molecular formula C7H15NO2 B6258994 methyl 2-[(2-methylpropyl)amino]acetate CAS No. 19628-56-9

methyl 2-[(2-methylpropyl)amino]acetate

Cat. No.: B6258994
CAS No.: 19628-56-9
M. Wt: 145.2
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Description

Properties

CAS No.

19628-56-9

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

92

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methylpropyl)amino]acetate can be synthesized through the reaction of methyl chloroacetate with 2-methylpropylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methylpropyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-methylpropyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2-methylpropyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine, which then interacts with biological targets to exert its effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 2-[(2-methylpropyl)amino]acetate
  • CAS No.: 19628-56-9
  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • Structure: Comprises a methyl ester group linked to a glycine backbone substituted with a 2-methylpropyl (isobutyl) amino group.

Physical and Hazard Properties :

  • Boiling Point: Not explicitly reported.
  • Hazard Statements : H226 (flammable liquid/vapor), H314 (severe skin burns/eye damage), H335 (respiratory irritation) .
  • Handling Precautions : Requires storage away from heat/sparks and use of protective equipment.

Biological Activities: Exhibits broad-spectrum antifungal (e.g., against Candida albicans, Aspergillus niger), antibacterial (Gram-positive and Gram-negative bacteria), and antiviral properties . Its mechanism involves disrupting microbial cell membranes or enzyme systems via the isobutylamino group.

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Functional Group Impact

This compound belongs to a class of amino acid esters with modifications influencing reactivity, solubility, and bioactivity. Below is a comparative analysis:

Key Comparative Insights

Substituent Effects: Cycloalkyl vs. Alkyl Groups: Cyclopropyl or cyclopentyl substituents (e.g., in compounds) introduce ring strain or steric bulk, affecting binding to hydrophobic enzyme pockets. In contrast, the isobutyl group in the target compound balances lipophilicity and flexibility, enhancing membrane permeability . Ester Group Variations: Ethyl esters (e.g., Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate) increase lipid solubility but may reduce hydrolysis rates compared to methyl esters .

Biological Activity Profiles: The isobutylamino group in this compound confers broader antimicrobial activity compared to cyclopropane derivatives, which are more specialized in neuroprotection . Compounds with phenoxy groups () exhibit receptor-specific interactions (e.g., adrenergic receptors) due to aromatic π-π stacking, unlike the aliphatic target compound .

Synthetic Accessibility: this compound is synthesized via straightforward alkylation of methyl glycinate, whereas cyclopropane-containing analogs () require specialized ring-opening or strain-inducing reactions .

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